molecular formula C16H23NO B4899747 1-[2-(allyloxy)benzyl]azepane

1-[2-(allyloxy)benzyl]azepane

Cat. No. B4899747
M. Wt: 245.36 g/mol
InChI Key: GSGIRZULBJBGNW-UHFFFAOYSA-N
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Description

1-[2-(allyloxy)benzyl]azepane is a chemical compound that belongs to the class of azepane derivatives. It is a potential therapeutic agent that has been widely studied for its pharmacological properties. This compound has been synthesized using various methods, and its mechanism of action, biochemical, and physiological effects have been investigated. In

Mechanism of Action

The exact mechanism of action of 1-[2-(allyloxy)benzyl]azepane is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and gamma-aminobutyric acid (GABA). The compound has been found to act as a dopamine D2 receptor antagonist, a serotonin 5-HT2A receptor antagonist, and a GABA-A receptor agonist.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can help to reduce seizures and improve mood. The compound has also been found to decrease the levels of dopamine and serotonin, which can help to reduce psychotic symptoms and improve mood. In addition, it has been found to have antioxidant properties, which can help to protect the brain from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[2-(allyloxy)benzyl]azepane in lab experiments is its potential therapeutic applications. The compound has been found to exhibit anticonvulsant, antipsychotic, and antidepressant properties, which make it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been found to have toxic effects on the liver and kidneys, which can limit its use in vivo.

Future Directions

There are several future directions for the study of 1-[2-(allyloxy)benzyl]azepane. One direction is the investigation of its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease. Another direction is the investigation of its potential use in combination with other therapeutic agents for the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

1-[2-(allyloxy)benzyl]azepane can be synthesized using various methods. One of the most common methods is the Mannich reaction. In this method, 2-allyloxybenzaldehyde, formaldehyde, and azepane are reacted in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields this compound as the final product. Other methods include the reduction of 2-allyloxybenzyl azepanone and the reductive amination of 2-allyloxybenzyl ketone with azepane.

Scientific Research Applications

1-[2-(allyloxy)benzyl]azepane has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, antipsychotic, and antidepressant properties. The compound has been investigated as a potential treatment for epilepsy, schizophrenia, and depression. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease.

properties

IUPAC Name

1-[(2-prop-2-enoxyphenyl)methyl]azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-2-13-18-16-10-6-5-9-15(16)14-17-11-7-3-4-8-12-17/h2,5-6,9-10H,1,3-4,7-8,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGIRZULBJBGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1CN2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198500
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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